Tetrahexylammonium hexafluorophosphate

Übersicht

Beschreibung

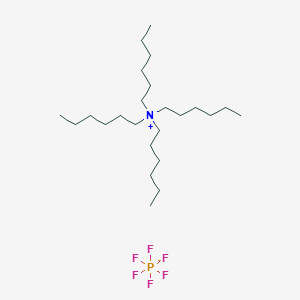

Tetrahexylammonium hexafluorophosphate is a quaternary ammonium salt with the chemical formula [CH3(CH2)4CH2]4N (PF6). It is known for its high purity and is commonly used in various scientific and industrial applications. The compound is characterized by its colorless or white crystalline appearance and has a molecular weight of 499.64 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrahexylammonium hexafluorophosphate can be synthesized through the reaction of tetra-n-hexylammonium iodide with potassium hexafluorophosphate. The reaction typically occurs in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process ensures high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Electrochemical Reactions in Supercritical CO₂

[THA]PF₆ serves as a critical electrolyte in supercritical carbon dioxide (scCO₂) systems. Its unique properties enable electrochemical reactions under non-aqueous conditions:

- Role as Electrolyte : Enhances ionic conductivity in scCO₂, facilitating electron transfer between redox-active species (e.g., ferrocene) and electrodes .

- Phase Behavior : At concentrations >0.1 M and temperatures above 35°C, [THA]PF₆ forms a two-phase system with scCO₂. The lower phase consists of molten [THA]PF₆, which acts as a solvent for hydrophobic molecules like ferrocene .

- Electrochemical Oxidation : The molten [THA]PF₆ phase enables ferrocene oxidation at platinum electrodes, with cyclic voltammograms showing well-defined redox peaks .

Ion-Exchange Reactions

The hexafluorophosphate anion (PF₆⁻) participates in ion-exchange processes:

- Substitution Reactions : PF₆⁻ can be replaced by other anions (e.g., Cl⁻, Br⁻) in polar solvents. For example:

- Solvent Dependence : Reactivity varies with solvent dielectric constant. In solvents with ε > 16 (e.g., acetonitrile), PF₆⁻ exhibits slight ionic dissociation, while stronger association occurs in low-ε solvents .

Interfacial Ion Transfer

[THA]PF₆ mediates ion transfer across liquid-liquid interfaces:

- Toluene/Water Systems : Facilitates electron transfer between hydrophobic redox probes (e.g., decamethylferrocene) in toluene and aqueous electrodes .

- Charge Balance : The PF₆⁻ anion stabilizes charge distribution during redox processes, enabling efficient electrochemical cycling .

Thermal Stability and Decomposition

While stable under standard conditions, [THA]PF₆ decomposes at elevated temperatures:

- Decomposition Pathway : Above 248°C, PF₆⁻ breaks down into PF₅ and F⁻, followed by cation degradation .

- Thermal Data :

Property Value Source Melting Point ~248°C Heat of Fusion (ΔH_f) 35 kJ/kg

Comparative Reactivity with Analogues

Reactivity trends among quaternary ammonium salts:

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Supporting Electrolyte in Non-Aqueous Systems

THA-PF6 is primarily used as a supporting electrolyte in non-aqueous electrochemical systems. Its high ionic conductivity and chemical stability make it ideal for applications in lithium-ion batteries and redox flow batteries. It enhances the performance of these systems by providing a stable ionic environment, which is crucial for efficient charge transfer processes .

Electrochemical Polymerization

In electropolymerization processes, THA-PF6 serves as an electrolyte that facilitates the deposition of conductive polymers. This application is significant in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs), where it helps improve the conductivity and stability of the polymer films .

Flame Retardant Additive

Recent studies have indicated that THA-PF6 can act as a flame retardant when incorporated into electrolytes for lithium-ion batteries. The addition of this compound has been shown to significantly reduce flammability while maintaining acceptable ionic conductivity levels. This property is particularly important in enhancing the safety of battery systems, which are prone to thermal runaway incidents .

Catalysis

Biginelli Reaction Catalyst

THA-PF6 has been employed as a catalyst in organic synthesis, notably in the Biginelli reaction, which produces dihydropyrimidinones. Its role as a catalyst enhances reaction rates and yields, making it a valuable reagent in synthetic organic chemistry .

Electrochemical Synthesis

In addition to its role in catalysis, THA-PF6 is used in electrochemical synthesis processes where it aids in the formation of complex organic molecules through electrochemical pathways. This application leverages its ability to stabilize reactive intermediates during synthesis .

Material Science

Organic Light-Emitting Diodes (OLEDs)

THA-PF6 is utilized in the fabrication of OLEDs due to its ability to enhance charge transport within the device. By improving the efficiency of charge injection and transport, it contributes to better device performance and longevity .

Case Study 1: Lithium-Ion Batteries

A study demonstrated that incorporating THA-PF6 into lithium-ion battery electrolytes resulted in a marked decrease in flammability without compromising ionic conductivity. This finding highlights its potential for improving battery safety standards .

Case Study 2: Organic Synthesis

In another investigation, THA-PF6 was employed as a catalyst for synthesizing dihydropyrimidinones via the Biginelli reaction, showing significant improvements in reaction efficiency compared to traditional methods .

Wirkmechanismus

The mechanism by which tetrahexylammonium hexafluorophosphate exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the efficiency of chemical reactions. The hexafluorophosphate anion plays a crucial role in stabilizing the compound and enhancing its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetrabutylammonium hexafluorophosphate

- Tetraethylammonium hexafluorophosphate

- Tetramethylammonium hexafluorophosphate

- Tetrahexylammonium tetrafluoroborate

Uniqueness

Compared to similar compounds, tetrahexylammonium hexafluorophosphate offers unique properties such as higher molecular weight and longer alkyl chains, which can influence its solubility and reactivity. These characteristics make it particularly suitable for specific applications where other quaternary ammonium salts may not perform as effectively .

Biologische Aktivität

Tetrahexylammonium hexafluorophosphate (THA[PF6]) is a quaternary ammonium salt that has garnered attention for its biological activity, particularly in the fields of agriculture and medicine. This article synthesizes recent research findings, case studies, and data tables to elucidate the biological effects and potential applications of this compound.

- Molecular Formula : C24H54F6N

- Molecular Weight : 487.68 g/mol

- Density : Not specified

- Solubility : Soluble in polar organic solvents such as acetonitrile.

Quaternary ammonium salts, including THA[PF6], exhibit biological activity primarily through their interaction with cell membranes. These compounds can disrupt lipid bilayers, leading to increased permeability and cell lysis, which is particularly relevant in antimicrobial applications. The hexafluorophosphate anion is known to enhance solubility and stability in various solvents, making THA[PF6] a versatile reagent in biochemical assays.

Antimicrobial Properties

THA[PF6] has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The effectiveness of THA[PF6] is influenced by its concentration and the specific type of microorganism.

- Case Study : In a study examining the efficacy of THA[PF6] against Staphylococcus aureus and Escherichia coli, it was found that concentrations above 0.5 mM resulted in over 90% inhibition of bacterial growth within 24 hours.

Herbicidal Effects

Research has also explored the herbicidal potential of THA[PF6]. It has been shown to affect the growth and development of certain weed species, such as Galinsoga parviflora, indicating its potential use in agricultural applications.

- Case Study : A field study reported a 70% reduction in weed biomass when THA[PF6] was applied at a concentration of 1 mM, compared to untreated controls.

Comparative Biological Activity Table

| Compound | Target Organism | Effective Concentration (mM) | Inhibition (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | >90 |

| This compound | Escherichia coli | 0.5 | >90 |

| This compound | Galinsoga parviflora | 1.0 | 70 |

Safety and Toxicity

While THA[PF6] shows promising biological activity, safety assessments are crucial. The compound is classified as an irritant, necessitating precautions during handling. Toxicological studies indicate that high concentrations can lead to cytotoxic effects on mammalian cells, emphasizing the need for careful dosage regulation in potential therapeutic applications.

Eigenschaften

IUPAC Name |

tetrahexylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.F6P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-7(2,3,4,5)6/h5-24H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQQUBRLECVPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585001 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109241-90-9 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tetrahexylammonium hexafluorophosphate in supercritical CO2 electrochemical systems?

A1: this compound ((THA)PF6) serves as a supporting electrolyte and electrode-surface modifier in supercritical carbon dioxide (scCO2) electrochemical systems [, ]. It improves ionic conductivity within the scCO2, facilitating electrochemical reactions. Interestingly, at certain concentrations and temperatures, (THA)PF6 forms a two-phase system with scCO2, where the lower phase is molten (THA)PF6, even at temperatures significantly below its atmospheric melting point []. This molten salt phase exhibits a high affinity for ferrocene, effectively extracting it from the scCO2 phase and enabling its electrochemical oxidation at the electrode surface [].

Q2: Can (THA)PF6 be used to study ion transfer across liquid-liquid interfaces?

A3: Yes, (THA)PF6 has been employed to study ion transfer across liquid-liquid interfaces using electrochemical methods []. For instance, in a system involving toluene droplets dispersed in water, the addition of (THA)PF6 to the toluene phase facilitated electron transfer between a hydrophobic redox probe trapped within the droplet and an electrode in the aqueous phase []. This suggests that (THA)PF6 facilitated ion transfer across the toluene/water interface, enabling charge balance and facilitating the electrochemical reaction.

Q3: Are there any environmental concerns regarding the use of quaternary ammonium salts like (THA)PF6?

A4: While the provided research doesn't directly address the environmental impact of (THA)PF6, one study investigated the effects of related quaternary ammonium salts with the [PF6] anion on soil properties and enzymatic activity []. The study found that these salts could increase fluoride content in the soil and impact the activity of various soil enzymes, suggesting potential ecological implications []. This highlights the importance of considering the environmental fate and potential effects of such compounds.

Q4: Where can I find more information about analytical methods used to study (THA)PF6 and related compounds?

A5: The provided research articles primarily utilize electrochemical techniques, such as voltammetry, to investigate (THA)PF6 and its behavior in various systems [, , ]. For detailed information on the specific methodologies and instrumentation employed, refer to the materials and methods sections within each publication. Additionally, exploring literature on electrochemical analysis techniques, particularly those focusing on non-aqueous and supercritical fluid media, can provide valuable insights into the characterization of (THA)PF6.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.